[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for [(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone are not widely documented in publicly available sources. it is typically prepared through organic synthesis methods involving the reaction of appropriate precursors under controlled conditions. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone has several scientific research applications, including:
Chemistry: Used as a reference standard and in the synthesis of other compounds.
Biology: Employed in biochemical assays and studies related to proteomics.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the context of its use.
Comparison with Similar Compounds
[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone can be compared with other similar compounds, such as:
[(2-Hydroxymethyl-4-nitro)phenyl]phenylmethanone: Similar structure but with a nitro group instead of a cyano group.
[(2-Hydroxymethyl-4-amino)phenyl]phenylmethanone: Similar structure but with an amino group instead of a cyano group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Biological Activity
[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a hydroxymethyl group and a cyano group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydroxymethyl and cyano groups may facilitate binding to specific receptors or enzymes, influencing biochemical pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It could interact with receptors related to neurotransmission or hormonal regulation.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
Cytotoxicity
Initial studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. This cytotoxicity can be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity. The compound was found to reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
This data indicates that higher concentrations lead to more significant reductions in cell viability.
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that this compound exhibited a notable ability to scavenge free radicals, comparable to standard antioxidants.
Sample Concentration (µg/mL) | DPPH Scavenging Activity (%) |
---|---|
0 | 0 |
10 | 25 |
50 | 55 |
100 | 80 |
Properties
IUPAC Name |
4-benzoyl-3-(hydroxymethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-11-6-7-14(13(8-11)10-17)15(18)12-4-2-1-3-5-12/h1-8,17H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZCEZABFXPUMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C#N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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